![molecular formula C23H25FN4O4 B2617785 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one CAS No. 1286697-06-0](/img/structure/B2617785.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a fluorophenyl piperazine moiety, and an imidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is prepared by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reactions: The final compound is obtained by coupling the benzodioxin ring and the fluorophenyl piperazine with an imidazolidinone derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Biological Applications
-
Anticancer Activity
- Recent studies have shown that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of imidazolidinones have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including glioblastoma .
- Case Study : A compound structurally related to the target compound was assessed for cytotoxicity against LN229 glioblastoma cells, demonstrating significant apoptotic effects .
-
Antiviral Properties
- The compound is included in antiviral screening libraries, suggesting potential activity against viral infections. The benzodioxin structure is known for its ability to interact with viral proteins, which could inhibit viral replication .
- Research Findings : Compounds in similar categories have shown effectiveness in preclinical models against various viruses, indicating that the target compound may warrant similar investigations.
-
Neuropharmacological Effects
- The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure may interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
- Example : Research on piperazine derivatives has indicated anxiolytic and antidepressant-like effects in animal models, which could be relevant for the target compound's pharmacological profile.
In Silico Studies
Computational studies are crucial for understanding the binding interactions of this compound with various biological targets. Molecular docking studies can predict how well the compound fits into the active sites of proteins involved in disease processes.
- Binding Affinity : In silico analyses have shown that compounds with similar structures can exhibit strong binding affinities to targets such as kinases and receptors involved in cancer and neurological disorders .
Toxicological Assessments
Understanding the safety profile of any new drug candidate is essential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compounds similar to the target compound generally comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties .
Research and Development
The ongoing research into this compound includes:
- Synthesis Optimization : Efforts are being made to improve synthetic routes to enhance yield and purity.
- Biological Testing : Further biological evaluations are underway to fully characterize the therapeutic potential of this compound across various disease models.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the fluorophenyl piperazine and imidazolidinone moieties.
6-Acetyl-1,4-benzodioxane: Similar benzodioxin structure but different functional groups.
1,4-Benzodioxin, 2,3-dihydro-: Basic benzodioxin structure without additional functional groups.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is unique due to its combination of a benzodioxin ring, a fluorophenyl piperazine moiety, and an imidazolidinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Activité Biologique
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3. Its structure features a benzodioxin moiety, an imidazolidinone ring, and a piperazine derivative, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Enzyme Inhibition : Compounds containing benzodioxin and imidazolidinone structures have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters and are often targeted in the treatment of neurodegenerative diseases like Alzheimer's disease.
Enzyme Inhibition Studies
A study involving related compounds demonstrated significant activity against AChE and BChE. For instance:
- Inhibitory Concentration (IC50) values were reported for related compounds in the range of 40–160 µM against AChE and 30–50 µM against BChE, indicating moderate to strong inhibitory potential .
Case Studies and Research Findings
- Synthesis and Testing : In a study focused on synthesizing new sulfonamide derivatives containing benzodioxane moieties, several compounds were screened for their enzyme inhibitory potential. The results indicated that modifications to the benzodioxane structure could enhance enzyme inhibition .
- Pharmacological Evaluation : Another investigation assessed the pharmacological profiles of compounds similar to our target molecule. It was found that substituents on the piperazine ring significantly influenced both enzyme inhibition and receptor binding affinity, suggesting a structure-activity relationship that could be exploited for drug design .
Data Tables
Compound Name | IC50 (AChE) | IC50 (BChE) | Target Disease |
---|---|---|---|
Compound A | 45 µM | 32 µM | Alzheimer's |
Compound B | 120 µM | 46 µM | Alzheimer's |
Target Compound | TBD | TBD | TBD |
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)25-7-9-26(10-8-25)22(29)16-27-11-12-28(23(27)30)17-5-6-20-21(15-17)32-14-13-31-20/h1-6,15H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWLUEVATTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.